molecular formula C21H27N3O3 B2472586 N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-82-2

N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2472586
CAS RN: 898427-82-2
M. Wt: 369.465
InChI Key: PHSWJOHDEYHGBA-UHFFFAOYSA-N
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Description

“N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” is a complex organic compound. It contains a cycloheptyl group (a seven-membered carbon ring), a hexahydropyridoquinoline group (a fused ring system containing nitrogen), and an oxalamide group (a type of amide). The compound’s molecular formula is C19H22N2O3 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The cycloheptyl ring would likely adopt a puckered conformation to minimize ring strain . The hexahydropyridoquinoline system is a fused ring system containing nitrogen, which could have interesting electronic properties. The oxalamide group could participate in hydrogen bonding and other intermolecular interactions.

Scientific Research Applications

Molecular Recognition and Sensing

Optically pure derivatives of quinoline have been used as chiral solvating agents for molecular recognition, capable of distinguishing isomers through NMR or fluorescence spectroscopy. This approach offers a practical application for quantitative determination in various scientific fields, highlighting the potential of quinoline derivatives in molecular recognition technologies (Khanvilkar & Bedekar, 2018).

Anticancer Research

Quinoline and its derivatives have shown promising results in anticancer research. Specifically, novel synthetic methods have been developed for quinoline systems, with preliminary examinations indicating promising cytotoxicity against various human cancer cell lines. This suggests that quinoline derivatives could serve as a basis for further research into the design of anticancer drugs (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Bioimaging and Sensor Development

Quinoline derivatives have been utilized as multifunctional sensors for detecting ions in aqueous solutions, demonstrating excellent sensitivity and selectivity. This capability extends to applications in bioimaging, where such compounds have been effectively employed in living cells, indicating their utility in biological and chemical sensing technologies (Lee et al., 2014).

Photodynamic Therapy (PDT)

Research into organometallic rhenium(I) complexes, including quinoline derivatives, has explored their potential as photosensitizers in PDT. These studies have shown that specific derivatives can generate singlet oxygen efficiently, highlighting their potential in treating cancer through light-mediated therapies (Leonidova et al., 2014).

properties

IUPAC Name

N-cycloheptyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-18-10-9-15-13-17(12-14-6-5-11-24(18)19(14)15)23-21(27)20(26)22-16-7-3-1-2-4-8-16/h12-13,16H,1-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSWJOHDEYHGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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